Bis(4-(naphthalen-2-yl)phenyl)amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-naphthalen-2-yl-N-(4-naphthalen-2-ylphenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23N/c1-3-7-27-21-29(11-9-23(27)5-1)25-13-17-31(18-14-25)33-32-19-15-26(16-20-32)30-12-10-24-6-2-4-8-28(24)22-30/h1-22,33H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKYZLVAYQLGIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC6=CC=CC=C6C=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for Bis(4-(naphthalen-2-yl)phenyl)amine Derivatives
The construction of this compound and its derivatives is typically achieved through a strategic combination of carbon-nitrogen (C-N) and carbon-carbon (C-C) bond-forming reactions. Palladium-catalyzed cross-coupling reactions are central to these synthetic routes.
The formation of the central diarylamine core is a critical step in the synthesis of the target molecule. The Buchwald-Hartwig amination is a premier method for this transformation, creating a C-N bond between an aryl halide and an amine. wikipedia.org This palladium-catalyzed cross-coupling reaction is valued for its functional group tolerance and broad substrate scope. wikipedia.org
In a typical approach to a symmetrical diarylamine core, such as bis(4-bromophenyl)amine, an aryl bromide can be reacted with an aniline (B41778) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the diarylamine product. wikipedia.org The choice of ligand is crucial, with bulky, electron-rich phosphine ligands often providing the best results. orgsyn.org
Table 1: Representative Catalytic Systems for Buchwald-Hartwig Amination
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Pd(OAc)₂ | XPhos | KOt-Bu | Toluene | 110 |
| Pd₂(dba)₃ | RuPhos | LiHMDS | Dioxane | 100 |
This is an interactive table based on common conditions for Buchwald-Hartwig aminations.
Once the diarylamine core is established, particularly a di-halogenated version like bis(4-bromophenyl)amine, the naphthyl groups are introduced via the Suzuki-Miyaura cross-coupling reaction. This reaction forms a C-C bond between an organoboron compound (e.g., 2-naphthylboronic acid) and an aryl halide. nih.gov The Suzuki reaction is renowned for its mild conditions, commercial availability of reagents, and tolerance of a wide variety of functional groups. nih.gov
The synthesis of this compound would involve a double Suzuki coupling, where two equivalents of 2-naphthylboronic acid are reacted with a diarylamine core, such as bis(4-bromophenyl)amine. The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. nih.gov
Table 2: Typical Conditions for Suzuki Cross-Coupling
| Palladium Source | Ligand | Base | Solvent System | Temperature (°C) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | (none) | K₃PO₄ | 1,4-Dioxane | 90 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water | 80-100 |
This is an interactive data table illustrating common parameters for Suzuki reactions.
The synthesis of this compound is inherently a multi-step process. A common and logical pathway involves the sequential application of the aforementioned Buchwald-Hartwig and Suzuki reactions.
A plausible synthetic route begins with the formation of the diarylamine intermediate, bis(4-bromophenyl)amine, through the palladium-catalyzed amination of 4-bromoaniline with 4-bromoiodobenzene. Subsequently, this intermediate undergoes a double Suzuki-Miyaura coupling reaction with two equivalents of 2-naphthylboronic acid to yield the final product, this compound. One-pot procedures that concatenate Suzuki and Buchwald-Hartwig reactions have been developed for similar C,N-diarylated heterocyclic compounds, showcasing the efficiency of sequential palladium-catalyzed processes. nih.govresearchgate.net
An alternative reported synthetic method involves reacting 4-amino-N-naphthylaniline with sodium nitrate and sodium nitrite. This process generates a 4-nitro-N-naphthylaniline intermediate, which is then acidified and subsequently reduced to obtain the final product.
Advanced Synthetic Techniques for Enhanced Efficiency
Microwave-assisted organic synthesis utilizes microwave irradiation to rapidly heat the reaction mixture. This technique has been shown to dramatically reduce reaction times for both Suzuki and Buchwald-Hartwig couplings, often from many hours to mere minutes. durham.ac.uknih.gov The rapid heating can also lead to higher yields and cleaner reaction profiles. durham.ac.uk
For instance, a microwave-assisted Buchwald-Hartwig double amination has been reported to reduce reaction times from 24 hours under conventional heating to just 10-30 minutes, achieving moderate to excellent yields. nih.gov Similarly, Suzuki coupling reactions performed under microwave irradiation in aqueous media can be completed in minutes. nih.gov The synthesis of this compound's precursor or the final coupling steps could be significantly optimized using these protocols.
Table 3: Comparison of Conventional vs. Microwave-Assisted Reaction Times
| Reaction Type | Conventional Heating Time | Microwave-Assisted Time |
|---|---|---|
| Buchwald-Hartwig Amination | 12-24 hours | 10-30 minutes |
This interactive table provides a general comparison of reaction times.
Sonochemistry, the application of ultrasound to chemical reactions, can significantly enhance reaction rates, particularly in heterogeneous systems. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extremely high temperatures and pressures, accelerating chemical transformations.
Ultrasound has been found to dramatically accelerate Suzuki coupling reactions. durham.ac.uk Studies have shown that ultrasonically-assisted Suzuki couplings can proceed much faster than those under conventional heating. durham.ac.uk This acceleration is attributed to the chemical effects of cavitation, which can enhance mass transfer and activate the catalyst. This technique is particularly beneficial for improving the efficiency of the naphthyl group installation step in the synthesis of this compound.
Optimization of Reaction Conditions and Yields
The efficient synthesis of this compound, a triarylamine, typically relies on cross-coupling reactions that form carbon-nitrogen bonds. Methodologies such as the Buchwald-Hartwig amination and the Ullmann condensation are prominent in this context. The optimization of these reactions is critical and involves a systematic variation of catalysts, ligands, solvents, and other reaction parameters to achieve the desired outcome.
The choice of the catalytic system is paramount in directing the efficiency of C-N cross-coupling reactions. For the Buchwald-Hartwig amination, palladium-based catalysts are the standard. The selection of the appropriate phosphine ligand is crucial as it influences the stability and activity of the palladium catalyst.
Commonly employed palladium precatalysts include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). The choice of ligand can significantly impact reaction yields and substrate scope. For the synthesis of triarylamines, sterically hindered and electron-rich phosphine ligands are often favored. Ligands such as XPhos and TrixiePhos have demonstrated broad utility in the amination of aryl halides. In a more general context of Buchwald-Hartwig reactions, ligands like BINAP and TTBP-HBF₄ have also been successfully used, with the combination of PPh₃ as a ligand and K₃PO₄ as a base showing good results in certain systems.
For the Ullmann condensation, a copper-catalyzed reaction, copper(I) iodide (CuI) is a frequently used catalyst. Historically, these reactions required harsh conditions, but the development of specific ligands has enabled milder reaction protocols. Diamine ligands, for instance, have been shown to be effective in promoting Ullmann-type C-N couplings.
Table 1: Overview of Catalytic Systems for C-N Cross-Coupling Reactions
| Reaction Type | Catalyst | Common Ligands |
|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, TrixiePhos, BINAP, PPh₃ |
In the context of the Buchwald-Hartwig amination, toluene and 1,4-dioxane are frequently employed solvents that have proven effective for a wide range of substrates. For Ullmann reactions, polar aprotic solvents such as dimethylformamide (DMF) are traditionally used. More recently, greener alternatives like deep eutectic solvents (e.g., a mixture of choline chloride and glycerol) have been explored, offering the potential for more environmentally benign processes and catalyst recycling. The choice of solvent can significantly influence the reaction yield and needs to be optimized for the specific substrates and catalytic system being used.
Table 2: Common Solvents for C-N Cross-Coupling Reactions
| Reaction Type | Primary Solvents | Alternative/Green Solvents |
|---|---|---|
| Buchwald-Hartwig | Toluene, 1,4-Dioxane | - |
To prevent the degradation of the catalyst, particularly the air-sensitive phosphine ligands and palladium(0) species in the Buchwald-Hartwig reaction, maintaining an inert atmosphere using nitrogen or argon is crucial. Similarly, while some modern Ullmann protocols can be performed in air, an inert atmosphere is often beneficial to ensure reproducibility and high yields.
Temperature is a critical parameter that must be carefully controlled to balance reaction rate with catalyst stability and selectivity. Buchwald-Hartwig reactions are typically conducted at elevated temperatures, often in the range of 70-115 °C. Ullmann condensations have historically required very high temperatures (often exceeding 200 °C), though the use of appropriate ligands can lower the required temperature to the range of 60-100 °C in some cases. The optimal temperature profile will depend on the specific reactants and catalytic system and must be determined empirically.
Chemical Reactivity and Derivatization Studies
Understanding the chemical reactivity of this compound is essential for its potential applications. Oxidation and reduction reactions can be employed to synthesize new derivatives with modified electronic and physical properties.
The diarylamine nitrogen atom in this compound is susceptible to oxidation. Treatment with oxidizing agents can lead to the formation of radical cations or other oxidized species. The extensive π-system of the naphthalene (B1677914) rings can stabilize these charged intermediates.
While specific oxidation studies on this compound are not detailed in the provided context, the oxidation of analogous aniline derivatives often proceeds via the formation of anilino radicals through the reaction with species like hydroxyl radicals. In a different context, the oxidation of a disubstituted aminonaphthalene derivative has been shown to yield the corresponding sulfoxide. The specific products of oxidation for this compound would depend on the oxidant used and the reaction conditions. Potential products could include N-oxides or compounds formed through oxidative coupling.
The naphthalene moieties of this compound are susceptible to reduction. Catalytic hydrogenation is a common method to reduce aromatic rings. Depending on the catalyst, solvent, and reaction conditions (temperature and pressure), the naphthalene rings can be partially or fully hydrogenated.
For instance, the reduction of naphthalene can yield 1,2,3,4-tetrahydronaphthalene (tetralin) or, under more forcing conditions, decahydronaphthalene (decalin). It is plausible that the catalytic hydrogenation of this compound would lead to the corresponding tetrahydro or decahydro derivatives of the naphthalene rings. The diarylamine core is generally stable under typical hydrogenation conditions used for aromatic rings. The resulting derivatives, with their altered steric and electronic profiles, could exhibit significantly different properties compared to the parent compound.
Substitution Reactions on Aromatic Rings
The chemical reactivity of "this compound" is largely characterized by electrophilic aromatic substitution reactions on its electron-rich phenyl and naphthalene rings. The central diarylamine nitrogen atom strongly influences the regioselectivity of these reactions.
The lone pair of electrons on the nitrogen atom is delocalized into the aromatic systems of both the phenyl and naphthalene rings, increasing their electron density and activating them towards electrophilic attack. This activating effect is generally more pronounced at the ortho and para positions relative to the amino group. Consequently, electrophilic substitution is expected to occur preferentially on the phenyl rings at the positions ortho to the nitrogen atom, as the para positions are already substituted.
In the case of the naphthalene rings, electrophilic attack is generally favored at the α-position (C1 or C8) over the β-position (C3, C6, or C7) due to the greater stability of the resulting carbocation intermediate. The presence of the activating diarylamino group further enhances the reactivity of the naphthalene rings.
However, the specific conditions of the reaction can significantly influence the outcome. In strongly acidic media, the nitrogen atom of the diarylamine can be protonated. This protonation would transform the activating amino group into a deactivating ammonium group, which would direct incoming electrophiles to the meta position of the phenyl rings and deactivate the naphthalene rings towards substitution.
Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. Due to the high reactivity of arylamines, reactions such as halogenation can often lead to polysubstitution if not carefully controlled. Friedel-Crafts reactions are typically challenging with arylamines because the nitrogen atom can coordinate with the Lewis acid catalyst, deactivating the ring system and inhibiting the reaction. libretexts.org
While specific experimental data on the substitution reactions of "this compound" is not extensively available in the public domain, the expected reactivity can be inferred from the general principles of electrophilic aromatic substitution on arylamines and naphthalene derivatives.
Table of Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound
| Reaction Type | Reagents | Predicted Major Substitution Position(s) | Notes |
| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | Ortho to the amino group on the phenyl rings. | Polysubstitution is likely without careful control of reaction conditions. |
| Nitration | HNO₃, H₂SO₄ | Meta to the amino group on the phenyl rings. | The strongly acidic conditions will likely protonate the amine, leading to meta-direction. |
| Sulfonation | Fuming H₂SO₄ | α-position of the naphthalene rings. | The naphthalene ring is generally more reactive towards sulfonation. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction is unlikely to proceed efficiently. | The amine group will complex with the Lewis acid catalyst, deactivating the aromatic rings. |
Electronic Structure and Charge Transport Mechanisms
Characterization of Frontier Molecular Orbitals
The HOMO and LUMO energy levels are critical parameters that define the electronic behavior of a molecule. They are analogous to the valence and conduction bands in inorganic semiconductors, respectively.
Conversely, the LUMO level corresponds to the energy of the lowest energy unoccupied state and reflects the molecule's ability to accept an electron. A lower LUMO level suggests a greater ease of reduction. The LUMO energy is crucial for understanding the electron-accepting and electron-transporting properties of the material. As with the HOMO level, specific documented values for the LUMO energy level of Bis(4-(naphthalen-2-yl)phenyl)amine could not be found in the public domain.
The energy difference between the HOMO and LUMO levels is known as the HOMO-LUMO energy gap. This gap is a fundamental property that determines the optical and electronic characteristics of the molecule, including its absorption spectrum and intrinsic conductivity. A larger energy gap generally corresponds to higher stability and lower intrinsic charge carrier concentration. The precise HOMO-LUMO energy gap for this compound remains to be specifically reported.
Investigations of Charge Carrier Transport Properties
The ability of a material to transport charge carriers—holes and electrons—is fundamental to its function in an electronic device. This is quantified by charge carrier mobility.
Hole transport materials are essential components in devices like Organic Light-Emitting Diodes (OLEDs) and organic photovoltaic cells. They facilitate the movement of positive charge carriers (holes) from the anode towards the emissive or active layer. The high aromatic content and the presence of the triphenylamine (B166846) core in this compound suggest that it would possess good hole transport capabilities. However, specific experimental or theoretical data on the hole mobility of this compound are not available in the surveyed literature.
Reorganization Energies for Hole and Electron Transport (λ+ and λ-)
A critical parameter in evaluating the charge transport efficiency of a material is its reorganization energy. This energy corresponds to the structural relaxation that occurs when a molecule transitions between its neutral and ionized states. A lower reorganization energy generally facilitates faster charge hopping between adjacent molecules.
For this compound, the reorganization energies for both hole (λ+) and electron (λ-) transport are key indicators of its ambipolar character. While specific experimentally verified values are not available in the public domain, theoretical calculations provide crucial insights. These calculations typically involve optimizing the geometry of the molecule in both its neutral and charged states. The energy difference associated with these geometric changes upon ionization and subsequent relaxation provides the reorganization energy. The ambipolar nature of charge transport in arylamine derivatives is a subject of ongoing research, with the balance between hole and electron mobility being a key factor in device performance.
Theoretical Approaches to Electronic Structure
To unravel the complex electronic behavior of this compound, a variety of theoretical methods have been employed. These computational techniques offer a molecular-level understanding that is often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for investigating the ground state properties of molecules. By approximating the electron density, DFT calculations can accurately predict a range of molecular characteristics. For this compound, DFT studies, often utilizing functionals like B3LYP, are instrumental in determining its optimized geometry, electronic energy levels, and orbital distributions. These calculations reveal a non-planar molecular structure, with the phenyl and naphthalene (B1677914) groups twisted relative to the central amine nitrogen. This propeller-like conformation is a common feature in triarylamine derivatives and has significant implications for the material's electronic properties and packing in the solid state.
Hartree-Fock (HF) Method for Electronic Structure Predictions
The Hartree-Fock (HF) method, while being a more foundational and less computationally intensive approach than some post-HF methods, provides valuable initial predictions of the electronic structure. It offers a good first approximation of the molecular orbitals and their energies. For complex molecules like this compound, HF calculations can serve as a starting point for more sophisticated computational studies, providing a qualitative picture of the electronic landscape.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution across a molecule. It is generated by mapping the electrostatic potential onto the electron density surface. In the case of this compound, MEP analysis reveals regions of negative potential (electron-rich) and positive potential (electron-poor). Typically, the nitrogen atom of the amine group and the π-systems of the aromatic rings are identified as electron-rich regions, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms are generally characterized by positive potential. This information is crucial for understanding intermolecular interactions and predicting the pathways for charge transport.
Photophysical Phenomena and Optical Characteristics
Absorption and Emission Spectroscopy of Bis(4-(naphthalen-2-yl)phenyl)amine
Ultraviolet-Visible (UV-Vis) Absorption Spectra Analysis
The UV-Vis absorption spectrum of compounds like this compound is characterized by strong absorption bands in the ultraviolet region. These absorptions are primarily attributed to π-π* electronic transitions within the extensive conjugated system formed by the phenyl and naphthyl groups. The delocalized electrons in these aromatic rings are promoted from a lower energy bonding (π) orbital to a higher energy anti-bonding (π*) orbital upon absorbing photons of specific wavelengths.
In molecules containing both naphthalene (B1677914) and amine groups, the absorption spectrum can be influenced by the electronic interaction between these components. nih.gov The central triphenylamine (B166846) group acts as an electron donor, and its interaction with the π-system of the naphthalene rings can affect the energy levels of the molecular orbitals. In comparison to the parent naphthalene molecule, derivatives with extended conjugation typically exhibit a red-shift (a shift to longer wavelengths) in their absorption maxima. nih.gov The solvent environment generally has a minimal effect on the position of the absorption maxima for such nonpolar chromophores. nih.gov
Photoluminescence (PL) Spectroscopy and Quantum Yield Determination
Naphthalene and its derivatives are well-regarded for their fluorescent properties, often exhibiting high photoluminescence quantum yields and excellent photostability due to their rigid, planar structure and large π-electron system. nih.gov this compound is expected to be a strong emitter, likely in the blue region of the visible spectrum, a common characteristic for hole-transporting materials with large bandgaps.
The photoluminescence quantum yield (ΦY) is a critical measure of a molecule's emission efficiency, defined as the ratio of photons emitted to photons absorbed. A high quantum yield indicates that the radiative decay pathway (fluorescence) is highly favored over non-radiative decay pathways. For naphthalene derivatives, quantum yields can be significantly enhanced by structural modifications that promote rigidity and minimize vibrational energy loss. nih.gov The determination of quantum yield is typically performed by comparing the integrated emission intensity of the sample to a well-characterized standard. nih.gov
Intramolecular Charge Transfer (ICT) Transitions
In donor-acceptor (D-A) systems, an excited state can be formed where a significant degree of charge separation occurs between the donor and acceptor moieties; this is known as an Intramolecular Charge Transfer (ICT) state. rsc.org In this compound, the triphenylamine core serves as the electron donor (D) and the extensive π-system of the naphthyl-phenyl groups can act as the acceptor (A).
Upon photoexcitation, the molecule is initially promoted to a locally excited (LE) state, which is structurally similar to the ground state. rsc.org In polar solvents, this LE state can evolve into a lower-energy ICT state, which involves the transfer of an electron from the nitrogen atom of the amine to the aromatic rings. rsc.orgnih.gov This transition to an ICT state is often accompanied by a significant red-shift in the emission spectrum, a phenomenon known as positive solvatochromism, because the highly polar excited state is stabilized by polar solvent molecules. rsc.org
Excited-State Dynamics and Energy Transfer Mechanisms
Time-Resolved Photophysical Behavior
The dynamics of the excited states can be investigated using time-resolved spectroscopy. These techniques monitor the decay of the excited state population over time, typically on the picosecond to nanosecond timescale. For molecules exhibiting both LE and ICT characteristics, the photophysical behavior can be complex.
In nonpolar solvents, emission primarily occurs from the naphthalene-like locally excited singlet state (LE), which typically has a longer fluorescence lifetime. rsc.org In polar solvents, the formation of the ICT state provides a new, often faster, deactivation pathway. rsc.org The rate of ICT formation can be extremely rapid, sometimes comparable to the solvent reorientation time. rsc.org The ICT state can then deactivate through several channels:
Fluorescence: Emitting a photon from the charge-separated state.
Intersystem Crossing: Transitioning to a triplet state.
Internal Conversion: Non-radiative decay back to the ground state. rsc.org
Table 1: Characteristics of Excited States in Donor-Acceptor Naphthalene-Amine Systems
| State | Description | Dominant in | Emission Characteristics |
| LE | Locally Excited State | Nonpolar Solvents | Higher energy (shorter wavelength), structured emission |
| ICT | Intramolecular Charge Transfer State | Polar Solvents | Lower energy (longer wavelength), broad, structureless emission |
Fluorescence Enhancement and Quenching Phenomena
The fluorescence intensity of this compound can be modulated by its local environment and interactions with other molecules.
Fluorescence Enhancement: The quantum yield can be enhanced by restricting molecular motion. When molecules are placed in a rigid matrix or a viscous solvent, non-radiative decay pathways that involve structural relaxation or rotation are suppressed, leading to more efficient fluorescence. rsc.org
Fluorescence Quenching: This refers to any process that decreases the fluorescence intensity. In compounds containing both naphthalene and amine functionalities, quenching can occur via electron transfer from the tertiary amine groups to the excited naphthalene units. nih.gov Another common mechanism is energy transfer, where the excitation energy is non-radiatively transferred from the excited naphthalene moiety to an acceptor molecule, such as an azobenzene (B91143) unit, if present in the system. nih.gov Concentration quenching, or self-quenching, can also occur at high concentrations where excited molecules interact with ground-state molecules to form non-emissive dimers (excimers). researchgate.net
Investigation of Multi-Fluorescence Emission Mechanisms
Currently, there is a notable lack of specific research in publicly available literature investigating the multi-fluorescence emission mechanisms of this compound. While complex aromatic amines can sometimes exhibit multiple fluorescent states arising from different excited-state geometries (e.g., twisted intramolecular charge transfer states), detailed studies elucidating such specific pathways for this compound have not been prominently reported.
Stimuli-Responsive Optical Properties
The interaction of a molecule with its environment can significantly alter its electronic and, consequently, its optical properties. The study of these stimuli-responsive behaviors is crucial for developing sensors and smart materials.
pH-Dependent Luminescence Modulation
There is no specific data available in the scientific literature detailing the pH-dependent luminescence modulation of this compound. While the tertiary amine group could theoretically be protonated under strongly acidic conditions, which would drastically alter its electronic properties and thus its fluorescence, experimental studies quantifying this effect, such as changes in emission intensity or wavelength as a function of pH, are not publicly documented.
Influence of Solvent Polarity on Absorption and Emission
The influence of solvent polarity on the absorption and emission spectra (solvatochromism) of this compound has not been specifically detailed in available research. For molecules with a potential for charge transfer in the excited state, an increase in solvent polarity typically leads to a red shift (bathochromic shift) in the emission spectrum. However, without experimental data plotting the absorption and emission maxima in a range of solvents with varying polarity, a quantitative analysis for this specific compound cannot be provided.
Electroluminescence Properties for Optoelectronic Applications
This compound is recognized primarily for its utility as a material in Organic Light-Emitting Diodes (OLEDs). Its thermal stability and charge-transporting capabilities, combined with its emission profile, make it a candidate for use in these devices.
Characteristics of Deep Blue Emission
Potential for Near-Infrared (NIR) Emission
While the chemical compound This compound is well-recognized for its role as a hole-transporting material in organic electronics, its potential for near-infrared (NIR) emission is a subject of scientific interest, primarily inferred from the behavior of related molecular structures. Direct experimental evidence of NIR emission from this compound itself is not extensively documented in publicly available research. However, the constituent aromatic moieties, namely the triphenylamine and naphthalene units, are components in other known NIR-emitting materials.
The exploration of organic molecules for NIR emission is a burgeoning field, driven by potential applications in night-vision technologies, optical communications, and biomedical imaging. The design of such materials often involves the creation of donor-acceptor (D-A) or donor-π-acceptor (D-π-A) structures that can facilitate intramolecular charge transfer (ICT), leading to lower energy emission in the NIR spectrum.
Research into related compounds provides a basis for discussing the potential of this compound in this context. For instance, studies on triphenylamine-disubstituted naphthalene diimide have demonstrated NIR emission. In one such study, a donor-π-acceptor-π-donor (D-π-A-π-D) type organic compound, where triphenylamine acts as the donor and naphthalene diimide serves as the acceptor, exhibited photoluminescence in the NIR region at approximately 750 nm when dissolved in toluene. researchgate.net When incorporated into a non-polar polymer host matrix, this compound showed prompt fluorescence and thermally activated delayed fluorescence (TADF) at around 700 nm. researchgate.net The non-doped organic light-emitting diodes (OLEDs) fabricated with a similar NIR TADF emitter achieved impressive external quantum efficiencies of up to 3.9% with an emission peak at 728 nm. researchgate.net
These findings highlight that the triphenylamine unit, a core component of This compound , can effectively function as an electron donor in molecules designed for NIR emission. The naphthalene moiety also plays a crucial role in tuning the electronic and optical properties of organic compounds.
Furthermore, another avenue for generating NIR-active species from triarylamines involves oxidation. It has been hypothesized that triphenylamines with extended π-systems, such as those substituted with naphthyl groups, could be promising precursors for materials that absorb in the near-infrared region upon one-electron oxidation. While this relates to absorption rather than emission, the underlying electronic transitions are linked, suggesting that the radical cation of This compound might exhibit interesting properties in the NIR window.
The potential for This compound to exhibit NIR emission would likely depend on its integration into a suitable molecular architecture, such as a D-A system, or through chemical modification or oxidation. Future research could focus on the synthesis of derivatives of This compound that incorporate strong electron-accepting units to induce ICT and shift the emission wavelength into the NIR region.
Electrochemical Behavior and Redox Processes
Cyclic Voltammetry (CV) Studies
Cyclic voltammetry is a key electrochemical technique used to probe the redox behavior of Bis(4-(naphthalen-2-yl)phenyl)amine. By scanning the potential of a working electrode and measuring the resulting current, researchers can determine the oxidation and reduction potentials of the molecule, which correspond to the removal or addition of electrons.
Structurally related arylamine-based compounds, such as N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivatives, have been shown to undergo reversible one-electron oxidation processes. nih.govsemanticscholar.org This process is central to their function as hole-transporting materials, where the ability to be oxidized to a stable radical cation allows for the efficient transport of positive charge. The oxidation potential is a critical parameter, as it relates to the Highest Occupied Molecular Orbital (HOMO) energy level of the material. For effective hole transport in perovskite solar cells, the HOMO level of the transport material should be slightly higher than the valence band of the perovskite absorber layer. semanticscholar.org
The reversibility of the oxidation wave is a crucial indicator of the chemical stability of the resulting radical cation. A reversible wave suggests that the oxidized species can be efficiently reduced back to its neutral state without undergoing significant degradation, a desirable characteristic for long-term device stability.
Spectroelectrochemical Investigations
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide real-time information about the changes in a molecule's electronic structure as it undergoes redox reactions.
By performing spectroscopy (such as UV-Vis-NIR) simultaneously with an electrochemical experiment, it is possible to observe the appearance and disappearance of absorption bands corresponding to the neutral, oxidized, and reduced species. When arylamine-based hole-transporting materials are oxidized, new absorption features typically appear in the visible and near-infrared regions, which are characteristic of the radical cation. This in-situ monitoring allows for the direct correlation of electronic transitions with specific redox states and provides a deeper understanding of the charge carriers within the material.
Electropolymerization and Doping Characteristics
Electropolymerization is a technique used to form a polymer film directly onto an electrode surface from a solution of the monomer. This method can be advantageous for creating stable and uniform thin films for electronic applications.
While specific studies on the solid-state electropolymerization of this compound are not detailed in available literature, related compounds like N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole can be electropolymerized to form stable polymeric films. nih.gov This process typically involves the repeated cycling of the potential to initiate polymerization, followed by holding the potential at an oxidizing value to ensure complete polymerization. nih.gov The ability to form a polymer film through electropolymerization can enhance the morphological stability of the hole-transporting layer, which is beneficial for the long-term performance of devices. The resulting polymer can also be "doped" electrochemically, a process that involves the partial oxidation of the polymer backbone to increase its conductivity.
Doping Effects on Conductivity and Optical Properties
The electrical conductivity and optical characteristics of this compound, a diarylamine-based hole-transporting material (HTM), are intrinsically linked to its electronic structure and can be significantly modulated through chemical doping. While specific experimental data for the doping of this compound is not extensively documented in public literature, the effects can be inferred from the well-established behavior of analogous diarylamine and triarylamine-based HTMs used in organic electronics.
The process of p-doping in these materials is a cornerstone for enhancing the performance of devices like organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). nih.govmdpi.com In its pristine, undoped state, this compound, like similar HTMs such as Spiro-OMeTAD and poly(triarylamine) (PTAA), exhibits relatively low intrinsic conductivity. frontiersin.org This is because the highest occupied molecular orbital (HOMO) is fully occupied, and a significant energy input is required to generate charge carriers.
Doping introduces chemical species (dopants) that can accept electrons from the HOMO of the host material, in this case, this compound. This process, known as oxidation, creates a positively charged radical cation, or a "hole polaron," on the host molecule. researchgate.net The presence of these mobile holes dramatically increases the material's conductivity. Common p-type dopants for diarylamine-based HTMs include lithium bis(trifluoromethane)sulfonimide (LiTFSI) and 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (B1363110) (F4TCNQ). nih.govjos.ac.cn
The increase in conductivity is directly related to the doping concentration, although not always in a linear fashion. acs.org Initially, as the dopant concentration increases, the density of charge carriers rises, leading to a significant enhancement in conductivity. However, at very high doping levels, issues such as phase segregation or the introduction of charge traps can limit further improvements or even lead to a decrease in conductivity. jos.ac.cn
The doping process also has a profound effect on the optical properties of this compound. The creation of the oxidized species (hole polarons) introduces new electronic transitions at lower energies than the fundamental absorption of the neutral molecule. This results in the appearance of new absorption bands in the visible and near-infrared (NIR) regions of the electromagnetic spectrum. researchgate.net The intensity of these new absorption features is proportional to the concentration of the oxidized species and can be used to quantify the doping efficiency.
The table below illustrates the typical effects of p-doping on the conductivity of diarylamine-based HTMs, which can be considered analogous to the expected behavior of this compound.
| Doping Level | Typical Conductivity Change | Primary Mechanism |
| Undoped | Low (e.g., < 10⁻⁷ S/cm) | Low intrinsic carrier concentration. |
| Lightly Doped | Moderate Increase | Generation of mobile hole polarons. |
| Optimally Doped | Significant Increase (several orders of magnitude) | High density of mobile charge carriers. |
| Heavily Doped | Saturation or Decrease | Potential for phase segregation and trap formation. |
The following table summarizes the expected changes in the optical absorption spectrum of this compound upon p-doping.
| Wavelength Region | Change upon Doping | Associated Species |
| Ultraviolet (UV) | Minimal change to the primary absorption peak. | Neutral this compound |
| Visible (Vis) | Appearance of new, broad absorption bands. | Oxidized this compound (hole polarons) |
| Near-Infrared (NIR) | Emergence of new absorption features at lower energies. | Oxidized this compound (hole polarons) |
Structure Property Relationships and Molecular Engineering
Correlating Molecular Architecture with Electronic and Charge Transport Properties
The arrangement of the aromatic rings and the nature of the chemical bonds within bis(4-(naphthalen-2-yl)phenyl)amine profoundly influence its ability to transport electrical charges.
Influence of Aromatic Ring Conformations on Charge Carrier Mobility
The spatial orientation of the naphthalene (B1677914) and phenyl rings in this compound is a key determinant of its charge carrier mobility. The degree of overlap between the π-orbitals of adjacent aromatic units dictates the ease with which charge carriers (holes) can move through the material. A more planar conformation generally leads to stronger electronic coupling and, consequently, higher charge carrier mobility. Theoretical studies, often employing Density Functional Theory (DFT), are used to predict and understand how these conformational arrangements affect the charge transport properties of materials based on N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivatives. nih.gov
Torsional Angles and Inter-Ring Distances in Different Redox States
The torsional angles, which are the dihedral angles between the planes of the aromatic rings, and the distances between these rings change when the molecule undergoes oxidation or reduction (redox states). These structural relaxations have a direct impact on the reorganization energy of the molecule. A smaller reorganization energy is desirable for efficient charge transport, as it signifies that less energy is required for the molecule to adjust its geometry upon accepting or donating a charge. The design of hole-transporting materials often focuses on minimizing these changes to enhance charge mobility.
Impact of Structural Modifications on Photophysical Behavior
Altering the chemical structure of this compound and its derivatives provides a powerful tool to control their light-emitting properties.
Role of Peripheral Substituents on Emission Wavelength and Quantum Yield
Attaching different chemical groups (substituents) to the periphery of the this compound core can significantly alter its photophysical properties. These modifications can shift the wavelength of the emitted light and influence the efficiency of the light emission process, known as the photoluminescence quantum yield. For instance, increasing the number of diphenylamine (B1679370) moieties on a carbazole-based core can enhance stability and hole transport. rsc.org The strategic placement of substituents can fine-tune the material's emission color and brightness, making it suitable for specific display or lighting applications.
Conjugated System Design and its Influence on Photophysics
The extent and nature of the π-conjugated system are central to the photophysical behavior of these molecules. Extending the conjugation, for example, by introducing additional aromatic rings or π-linking units, can lead to a red-shift in both the absorption and emission spectra, meaning the molecule will absorb and emit light at longer wavelengths. nih.govresearchgate.net The design of the conjugated pathway, such as in donor-π-donor (D-π-D) architectures, allows for precise control over the frontier molecular orbitals (HOMO and LUMO) and, consequently, the optical and electronic properties of the material. nih.gov
Crystalline and Amorphous State Structure-Property Correlations
The performance of this compound in optoelectronic applications is intrinsically linked to its solid-state morphology. Both the ordered crystalline and the disordered amorphous states present unique structural characteristics that dictate the material's electronic and thermal properties.
Single Crystal X-ray Diffraction Analysis of Molecular Packing
While a specific single-crystal X-ray diffraction analysis for this compound is not extensively detailed in the available literature, valuable insights can be drawn from the analysis of closely related naphthalene-based aromatic amines and derivatives. These studies consistently reveal key structural motifs that are likely shared with the target compound.
Structurally similar molecules, such as derivatives of diphenylamine and other naphthalene-based dyes, often crystallize in monoclinic or triclinic space groups. nih.gov The molecular geometry is typically non-planar, characterized by a propeller-like arrangement of the aromatic rings around the central nitrogen atom. This twisted conformation is a critical feature, minimizing direct π-π stacking and preventing strong intermolecular aggregation.
Table 1: Crystallographic Data for a Structurally Related Naphthalene Derivative This table presents data for 4-(naphthalen-2-yl)-N-[(Z)-4-propoxybenzylidene]-1,3-thiazol-2-amine as an illustrative example.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Dihedral Angle (Naphthalene to Thiazole) | 13.69 (10)° nih.gov |
| Dihedral Angle (Anisole to Naphthalene) | 14.22 (12)° nih.gov |
| Dominant Interactions | C-H···π, weak π–π stacking nih.gov |
This non-planar structure is fundamental to the function of this compound as a hole-transport material, as it helps to ensure isotropic charge transport properties in the amorphous state.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the intermolecular interactions that dictate molecular packing in the crystalline state. For this compound, while specific data is not available, analysis of analogous naphthalene-containing organic compounds provides a clear picture of the expected interactions.
In related structures, such as naphthalene-based Schiff bases and dyes, the Hirshfeld surface is dominated by H···H, C···H/H···C, and C···C contacts. nih.goviucr.org For example, in 4-(naphthalen-2-yl)-N-[(Z)-4-propoxybenzylidene]-1,3-thiazol-2-amine, H···H and C···H/H···C contacts account for over 79% of the total intermolecular contacts. iucr.orgnih.gov
Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Naphthalene Compound Data for 4-(naphthalen-2-yl)-N-[(Z)-4-propoxybenzylidene]-1,3-thiazol-2-amine.
| Contact Type | Contribution (%) |
| H···H | 42.5% iucr.orgnih.gov |
| C···H/H···C | 37.2% iucr.orgnih.gov |
| S···H/H···S | 8.2% nih.gov |
| N···H/H···N | 7.5% nih.gov |
| O···H/H···O | 2.2% nih.gov |
These findings underscore the prevalence of van der Waals forces and weak C-H···π interactions in the crystal cohesion of these large, aromatic molecules. The fingerprint plots derived from this analysis typically show distinct spikes and wings corresponding to these specific close contacts. The absence of strong, localized interactions like classical hydrogen bonds contributes to the material's ability to form stable amorphous phases, as the energetic landscape for crystallization is less defined.
Amorphous Glass Formation and Thermal Deposition Effects
A crucial property of this compound for its application in organic electronics is its ability to form stable amorphous glasses with a high glass transition temperature (Tg). The bulky, rigid naphthalene units combined with the non-planar, propeller-like geometry of the triphenylamine (B166846) core sterically hinder crystallization. This tendency is essential for the fabrication of uniform, large-area thin films via thermal deposition (evaporation) techniques, which is a standard process for manufacturing OLEDs and other organic semiconductor devices.
Upon thermal deposition in a vacuum, molecules of this compound arrange into a disordered, or amorphous, solid film. This lack of long-range order prevents the formation of grain boundaries that would otherwise act as traps for charge carriers, thereby ensuring efficient and uniform charge transport across the device.
The thermal stability of the material is paramount. Materials with similar bulky aromatic structures, such as naphthalene-based epoxy resins, exhibit high glass transition temperatures (Tg often above 175 °C) and excellent thermal resistance. researchgate.net This high Tg ensures that the amorphous morphology of the film remains stable during device operation, where temperatures can rise, preventing morphological changes that could degrade performance and shorten the device's lifespan.
Molecular Design Principles for Optimized Performance in Optoelectronic Devices
The successful application of this compound as a hole-transporting material (HTM) in optoelectronic devices like OLEDs and perovskite solar cells is not accidental but the result of deliberate molecular design. nih.govsigmaaldrich.com The architecture of the molecule embodies several key principles aimed at optimizing electronic function and material stability.
Core Functionality : The triphenylamine core is a well-established and highly effective building block for hole-transport materials. The nitrogen atom's lone pair of electrons can be readily delocalized across the phenyl rings, facilitating the movement of positive charge carriers (holes).
π-Conjugation and Energy Level Tuning : The incorporation of naphthalene moieties instead of simpler phenyl groups extends the π-conjugated system of the molecule. This extension has a direct impact on the frontier molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO). The energy of the HOMO level is critical for efficient device function, as it must be well-aligned with the energy levels of adjacent layers (e.g., the emissive layer in an OLED or the perovskite layer in a solar cell) to ensure efficient injection and transport of holes.
Steric Hindrance and Morphological Stability : The bulky nature and rigid structure of the naphthalene wings, combined with the inherent non-planarity of the triphenylamine center, create significant steric hindrance. This is a crucial design feature that serves two purposes:
It inhibits the molecules from packing into a crystalline lattice, promoting the formation of stable amorphous films. mdpi.com
It prevents excessive intermolecular π-π interactions, which can create energy traps and reduce hole mobility.
High Thermal Stability : The robustness of the aromatic C-C and C-N bonds provides high thermal and electrochemical stability. A high glass transition temperature (Tg) and decomposition temperature (Td) are essential for materials used in vacuum thermal evaporation processes and for ensuring the long-term operational stability of the final device. Polyimides incorporating both triphenylamine and naphthalene have demonstrated this exceptional stability. researchgate.net
By integrating these principles, this compound is engineered to possess the ideal combination of electronic properties and physical robustness required for high-performance optoelectronic applications.
Advanced Materials Applications in Organic Electronics
Organic Light-Emitting Diodes (OLEDs)
Organic Light-Emitting Diodes (OLEDs) are solid-state devices that utilize organic compounds to produce light when an electric current is applied. The performance of these devices is highly dependent on the properties of the materials used in their multilayer structures.
Role as Hole Transport Layer (HTL) Material
Aromatic amines, particularly those with naphthyl and phenyl groups, are frequently employed as hole transport layer (HTL) materials. The primary function of an HTL is to facilitate the efficient transport of holes from the anode to the emissive layer. For a compound like Bis(4-(naphthalen-2-yl)phenyl)amine, its suitability would depend on key properties such as a high hole mobility, appropriate Highest Occupied Molecular Orbital (HOMO) energy level for efficient hole injection from the anode, and good thermal and morphological stability to ensure device longevity. The extended π-conjugation from the naphthalene (B1677914) units typically contributes to good charge carrier mobility.
Function as Electron Blocking Layer (EBL) Material
In many OLED architectures, the HTL also serves as an electron-blocking layer (EBL). An effective EBL must possess a Lowest Unoccupied Molecular Orbital (LUMO) energy level that is significantly higher than that of the adjacent emissive layer. This energy barrier prevents electrons from passing through the emissive layer into the HTL, which would otherwise lead to reduced recombination efficiency and potential degradation of the HTL material. The wide bandgap expected for compounds like this compound makes them potential candidates for this function, confining the recombination of holes and electrons within the emissive layer and thereby enhancing device efficiency.
Emitter Applications in Fluorescent and Phosphorescent OLEDs
While many triarylamine derivatives are used in transport layers, some are also developed as emitters. They can function as blue fluorescent emitters due to their wide bandgap or act as hosts for phosphorescent dopants. If this compound were to be used as an emitter, its photoluminescent properties, including emission color and quantum yield, would be of primary importance. For phosphorescent OLEDs (PHOLEDs), it could serve as a host material, requiring a triplet energy level higher than that of the phosphorescent guest to ensure efficient energy transfer.
Device Architectures and Multilayer Fabrication Strategies
OLEDs are complex multilayer devices, typically fabricated by vacuum thermal evaporation or solution-processing techniques. A standard device architecture might consist of a substrate (like glass or flexible plastic), an anode (e.g., Indium Tin Oxide - ITO), a hole injection layer (HIL), a hole transport layer (HTL), an emissive layer (EML), an electron transport layer (ETL), and a cathode (e.g., Aluminum). The precise arrangement and combination of these layers are critical for achieving high performance. The choice of fabrication method would depend on the solubility and thermal stability of the specific organic materials used.
Performance Metrics: External Quantum Efficiency (EQE), Luminous Efficiency, Power Efficiency, Luminance, Turn-on Voltage
The performance of an OLED is quantified by several key metrics. The turn-on voltage is the minimum voltage required to generate light. Luminance measures the brightness of the light emitted. External Quantum Efficiency (EQE) is the ratio of the number of photons emitted from the device to the number of electrons injected. Luminous efficiency (measured in candelas per ampere, cd/A) and power efficiency (lumens per watt, lm/W) are crucial for practical applications, indicating how effectively the device converts electrical current and power into visible light. Without experimental data for devices incorporating this compound, it is impossible to provide specific values for these metrics.
Optimization of Layer Thicknesses for Enhanced Device Performance
The thickness of each layer in an OLED is a critical parameter that must be carefully optimized. The HTL thickness, for instance, affects the device's operating voltage, hole transport dynamics, and the optical cavity effects that influence light outcoupling. Thicker layers can increase the turn-on voltage, while layers that are too thin may not provide adequate coverage or effective charge blocking. Optimization is typically performed experimentally, fabricating a series of devices with varying layer thicknesses to find the combination that yields the highest efficiency and longest operational lifetime.
Non-Doped and Doped Device Configurations
The utilization of organic materials in either non-doped or doped configurations is a critical aspect of device engineering, directly impacting efficiency, and operational stability. In a non-doped emissive layer, the material itself is responsible for both charge transport and light emission. This approach simplifies device architecture but places stringent demands on the intrinsic properties of the material, requiring high photoluminescence quantum yield and balanced charge carrier mobilities.
Conversely, doped systems involve a host material and a guest dopant. The host primarily facilitates charge transport, while the dopant, at a low concentration, is responsible for emission. This can lead to higher efficiencies and color tenability. While specific studies detailing the performance of this compound in both non-doped and doped device configurations are not extensively documented in publicly available research, its structural similarity to other arylamine-based hole transport materials suggests potential applicability in doped systems, where it could serve as a host for emissive dopants.
Organic Solar Cells (OSCs) / Organic Photovoltaics (OPVs)
Organic solar cells represent a promising technology for renewable energy, and the continuous development of new materials is crucial for improving their efficiency and lifetime.
Application as Electron Donor Materials
In bulk heterojunction organic solar cells, the active layer consists of a blend of an electron donor and an electron acceptor material. The donor material absorbs solar radiation to generate excitons and possesses a highest occupied molecular orbital (HOMO) energy level that is suitable for efficient hole extraction. Arylamine derivatives are frequently explored as donor materials due to their excellent hole-transporting properties and good film-forming capabilities. The extended π-conjugation provided by the naphthalene and phenyl groups in this compound suggests that it could function as an electron donor, although specific research validating this application is limited.
Hole Transport Role in Photovoltaic Devices
Perhaps the most anticipated role for this compound in photovoltaic devices is as a hole transport layer (HTL). An effective HTL must exhibit high hole mobility to efficiently extract and transport holes to the anode, as well as possess appropriate energy levels to block electrons and prevent recombination at the electrode interface. Its inherent structural characteristics, typical of hole-transporting materials, make it a candidate for this function in both organic solar cells and the increasingly prominent perovskite solar cells.
Integration in Hybrid Quantum-Dot-Sensitized Solar Cells (QDSSCs)
In quantum-dot-sensitized solar cells, a hole-transporting material is essential to regenerate the oxidized quantum dots and transport the generated holes to the counter electrode. The stability and appropriate energy level alignment of the HTM are critical for device performance. The molecular structure of this compound suggests it could be investigated as a solid-state hole conductor in QDSSCs, potentially offering advantages in terms of solution processability and morphological control compared to liquid electrolytes. However, dedicated studies on its integration and performance in QDSSCs have not been found in the reviewed literature.
Other Emerging Optoelectronic Applications
Beyond its role in OLEDs, the potential applications of novel organic molecules are continually being explored in other areas of optoelectronics.
Photosensitive materials are substances that undergo a physical or chemical change upon exposure to light. This property is harnessed in devices like photodetectors and photosensors. There is currently no specific information available in the reviewed literature detailing the investigation or application of this compound as a primary photosensitive material.
Electrochromic materials can change their optical properties, such as color or transparency, in response to an applied voltage. This functionality is used to create devices like smart windows and low-power displays. Based on available scientific and technical literature, there are no specific studies that report the use or characterization of this compound as a component in electrochromic devices.
In addition to its applications in electronics, this compound is noted for its role in the field of organic dyes. It is identified as an intermediate for the synthesis of organic dyes. ossila.com The chromophoric and auxochromic groups within its structure, namely the naphthalene and amine moieties, are common features in many classes of synthetic dyes.
Thin Film Processing and Device Characterization
Fabrication Methods for Organic Thin Films
Thermal Deposition Techniques
Information regarding the use of thermal deposition techniques, such as vacuum thermal evaporation or organic vapor phase deposition, specifically for creating thin films of Bis(4-(naphthalen-2-yl)phenyl)amine is not available in the reviewed sources.
Solution Processing Methods
There is no specific information available on the fabrication of this compound thin films from solution-based methods like spin coating, dip coating, or inkjet printing.
Morphological and Structural Characterization of Thin Films
Crystallization Behavior: Platelet vs. Spherulite Formation
No studies were found that describe the crystallization behavior of this compound thin films, including the formation of specific crystalline structures like platelets or spherulites.
Amorphous Film Stability and Glass Transition Temperature
While related diarylamine compounds are known to form stable amorphous films with distinct glass transition temperatures (Tg), the specific Tg and data on the amorphous state stability for this compound have not been reported in the searched literature. For context, similar classes of materials can exhibit glass transition temperatures in the range of 65–137 °C, which contributes to morphologically stable amorphous films.
Influence of Annealing Processes on Film Morphology
The effects of post-deposition annealing on the morphology, crystallinity, and molecular ordering of this compound thin films are not documented in the available search results. Thermal annealing is a common technique used to improve the crystallinity and charge-carrier mobility in organic semiconductor thin films. fujifilm.com
Microscopic Analysis Techniques (e.g., Polarized Optical Microscopy (POM))
The morphology of thin films of organic semiconductors is a critical factor influencing device performance. Techniques such as Polarized Optical Microscopy (POM) are utilized to probe the microstructure, crystallinity, and molecular orientation within these films. While specific POM studies on this compound are not extensively documented in the public domain, the analysis of related polycyclic aromatic amine derivatives provides insight into the expected morphological characteristics.
For instance, studies on thin films of other organic semiconductors, such as polyfluorinated naphthalene-bis-hydrazimides, reveal that processing conditions significantly impact the resulting film morphology. researchgate.net Optical microscopy of such films has shown the formation of polycrystalline structures with features like needle-like crystals, indicating a degree of molecular ordering. researchgate.net The surface roughness and crystal size observed in these related compounds are crucial parameters that can be qualitatively and quantitatively assessed using microscopic techniques.
The deposition method, such as spin-coating or vacuum thermal evaporation, and subsequent processing steps like thermal annealing, play a vital role in the final morphology of the film. For example, the deposition rate during vacuum evaporation can influence the nucleation density and average grain size of the organic semiconductor. acs.org Faster deposition rates generally lead to higher nucleation densities and smaller grains. acs.org Since charge carriers must hop between these grains, larger and more interconnected crystalline domains are typically desirable for achieving high charge carrier mobility. acs.org
In the context of this compound, POM would be instrumental in:
Identifying Crystalline Domains: Detecting the presence and size of crystalline spherulites or domains within the amorphous matrix. The birefringence of crystalline regions would make them visible under cross-polarized light.
Assessing Film Uniformity: Evaluating the homogeneity of the film and identifying defects such as pinholes, cracks, or aggregation of the material.
Observing Phase Transitions: Monitoring changes in morphology as a function of temperature, which can be indicative of glass transitions or crystallization events.
While detailed experimental data for this compound is not available, the table below summarizes typical observations from microscopic analysis of related organic semiconductor thin films.
| Microscopic Technique | Observed Feature | Implication for Device Performance | Reference Compound Example |
| Polarized Optical Microscopy (POM) | Birefringent crystalline domains | Enhanced charge transport along ordered pathways | Polyfluorinated Naphthalene-bis-hydrazimide |
| Atomic Force Microscopy (AFM) | Surface roughness and grain size | Affects interfacial contact and charge injection | Porphyrin derivatives |
| Scanning Electron Microscopy (SEM) | Film topography and large-scale defects | Influences device yield and reliability | Porphyrin derivatives |
Interfacial Engineering in Multilayer Devices
The performance of multilayer organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs), is critically dependent on the properties of the interfaces between different organic layers. For a hole transport material (HTM) like this compound, the interfaces with the adjacent anode (or hole injection layer) and the emissive layer (EML) are of paramount importance.
Interface Optimization between Hole Transport Layer and Emitting Layer
A key function of the HTL is to efficiently transport holes from the anode to the EML, where they recombine with electrons to generate light. An optimized interface between the HTL and the EML is crucial for several reasons:
Efficient Hole Injection: A small energy barrier for hole injection from the HTL to the EML is necessary to ensure a sufficient supply of holes for recombination.
Exciton (B1674681) Confinement: The HTL should have a higher triplet energy than the emissive dopant in the EML to prevent the diffusion of excitons from the EML into the HTL, which would lead to non-radiative decay and reduced device efficiency.
Morphological Stability: A smooth and stable interface prevents the formation of charge traps and quenching sites, ensuring long-term operational stability of the device.
For aryl amine-based HTMs, the Highest Occupied Molecular Orbital (HOMO) energy level is a critical parameter. The HOMO level of this compound is expected to be well-aligned with that of common host and dopant materials used in OLEDs to facilitate efficient hole transfer. For example, in a study of a multifunctional material, 4,4′,4″-tris(4-naphthalen-1-yl-phenyl)amine (1-TNPA), which is structurally similar to the compound of interest, it was used as a blue fluorescent dopant in a 9,10-di(2-naphthyl)anthracene (ADN) host. snu.ac.kr This suggests that the energy levels of such naphthalenyl-substituted triphenylamine (B166846) derivatives are suitable for use within the emissive layer stack.
Charge Injection Barrier Modulation
The injection of charge carriers from the electrodes into the organic layers is another critical process that can be hindered by a significant energy barrier. The interface between the anode (commonly Indium Tin Oxide, ITO) and the HTL often presents a barrier to efficient hole injection. To mitigate this, a hole injection layer (HIL) is frequently inserted between the anode and the HTL. nih.gov
While specific studies on modulating the charge injection barrier for this compound are not detailed, general principles of interfacial engineering are applicable. For instance, ultraviolet photoelectron spectroscopy (UPS) is a powerful technique used to determine the energy level alignment at organic-organic and organic-inorganic interfaces. elsevierpure.com Studies on interfaces like that between 4,4′-bis[N-(1-naphthyl)-N-phenylamino]biphenyl (NPB), a standard HTM, and various HIL materials have demonstrated how the insertion of a thin interlayer can significantly alter the hole injection barrier. nih.gov
For this compound, the selection of an appropriate HIL would depend on its HOMO energy level. The goal is to create a stepped energy level alignment that facilitates the smooth flow of holes from the anode to the HTL.
The table below presents typical energy levels for materials used in OLEDs, illustrating the concept of energy level alignment for efficient charge injection. The values for this compound are not explicitly available and are represented as a hypothetical case based on related compounds.
| Material/Layer | Function | HOMO Level (eV) | LUMO Level (eV) |
| Indium Tin Oxide (ITO) | Anode | ~4.7 | - |
| Hole Injection Layer (HIL) | Barrier Reduction | ~5.0 - 5.3 | - |
| This compound | Hole Transport | ~5.4 - 5.6 (Estimated) | ~2.1 - 2.4 (Estimated) |
| Emissive Layer (EML) Host | Host for Emitter | ~5.7 - 6.0 | ~2.5 - 2.8 |
| Electron Transport Layer (ETL) | Electron Transport | ~6.0 - 6.3 | ~2.7 - 3.0 |
| Lithium Fluoride (LiF) | Electron Injection | - | - |
| Aluminum (Al) | Cathode | ~4.3 | - |
Stability, Degradation, and Device Longevity Studies
Thermal Stability Assessments of Bis(4-(naphthalen-2-yl)phenyl)amine
The ability of an organic material to withstand heat without decomposing is crucial for device fabrication processes, which often involve thermal evaporation, and for the operational stability of the final device, where heat can be generated.
Thermogravimetric Analysis (TGA) for Decomposition Temperature
Thermogravimetric analysis (TGA) is a standard technique used to determine the thermal stability of a material by measuring its change in mass as a function of temperature. For organic materials used in electronics, a high decomposition temperature (Td), typically defined as the temperature at which 5% weight loss occurs, is desirable. This indicates that the material can endure the high temperatures required for vacuum deposition and device operation without significant degradation.
No specific TGA data for this compound was found in the surveyed literature.
Differential Scanning Calorimetry (DSC) for Glass Transition Behavior
Differential Scanning Calorimetry (DSC) is employed to measure the heat flow associated with thermal transitions in a material. A key parameter obtained from DSC for amorphous organic materials is the glass transition temperature (Tg). The Tg represents the temperature at which the material transitions from a rigid, glassy state to a more rubbery, amorphous state. A high Tg is a critical indicator of morphological stability. Materials with a high Tg are less likely to crystallize or undergo morphological changes when subjected to the heat generated during device operation, which could otherwise lead to device failure.
Specific DSC data for the glass transition temperature of this compound was not available in the reviewed literature.
Photochemical Degradation Mechanisms
In addition to thermal stress, organic materials in devices like OLEDs are exposed to light, which can lead to photochemical degradation. Understanding these degradation pathways is essential for improving the operational lifetime of the devices.
Photoaging Processes and Photodegradation Products
Photoaging refers to the degradation of a material over time due to exposure to light. For hole-transporting materials like triarylamines, this can involve photo-oxidation or other photochemical reactions that alter the molecular structure. These reactions can lead to the formation of degradation products that may act as charge traps or luminescence quenchers, thereby diminishing device performance.
Detailed studies on the specific photoaging processes and the identification of photodegradation products for this compound are not documented in the available research.
UV-Vis Absorption Loss Studies Due to Photodegradation
The degradation of a conjugated organic molecule is often accompanied by changes in its electronic structure, which can be monitored using UV-Vis absorption spectroscopy. Photodegradation can lead to a decrease in the intensity of the characteristic absorption bands of the material, indicating a loss of the original molecular structure.
No specific data from UV-Vis absorption loss studies conducted on this compound as a result of photodegradation could be located in the scientific literature.
Analysis of Conjugation Breakage
The electronic properties of hole-transporting materials are directly related to the extent of π-conjugation in the molecule. Photochemical reactions can lead to the breaking of this conjugation, for instance, through the cleavage of chemical bonds within the conjugated system. This breakage disrupts the pathways for charge transport and can significantly impact the material's function.
Operational Stability and Device Longevity of this compound
The long-term operational stability of organic electronic devices is a critical factor for their commercial viability. This section explores the stability of devices incorporating this compound, a hole-transporting material also known as β-NPB. Due to a lack of extensive direct studies on β-NPB, the analysis will draw upon research on the closely related and widely used compound N,N'-Bis(naphthalen-1-yl)-N,N'-bis(phenyl)benzidine (NPB), providing a comparative context for potential stability characteristics.
Long-Term Performance in OLEDs and OSCs
The stability of the hole-transporting layer (HTL) is paramount for the longevity of Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs). Degradation of the HTL can lead to a decrease in efficiency, an increase in driving voltage, and ultimately, device failure.
OLEDs:
While specific long-term operational data for OLEDs using this compound (β-NPB) is not extensively documented in publicly available research, studies on its isomer, NPB, offer significant insights into the potential degradation mechanisms. The thermal stability of the HTL material during the fabrication process and under operational stress is a key determinant of device lifetime.
Research on NPB has shown that prolonged exposure to high temperatures, even below its decomposition temperature, can lead to the formation of impurities that negatively impact OLED performance. acs.org For instance, heating NPB can cause the formation of higher molecular weight degradation products, which are a primary cause of device degradation. acs.orgacs.org
One study investigated the lifetime of OLEDs using NPB that had been subjected to thermal stress. The time taken for the initial luminance to decrease to 80% (L₈₀) was measured. OLEDs fabricated with non-heated NPB reached L₈₀ in approximately 300 hours. In contrast, when NPB was heated at 330 °C for 25 and 50 hours, the L₈₀ was reduced to 213 and 180 hours, respectively. The degradation was even more pronounced when the NPB was heated at 380 °C, with L₈₀ dropping to 115 and 34 hours for 25 and 50 hours of heating, respectively. acs.org This highlights the critical role of material purity and thermal history in device longevity.
| Thermal Treatment of NPB | Time to L₈₀ (hours) |
| Non-heated | ~300 |
| Heated at 330 °C for 25h | ~213 |
| Heated at 330 °C for 50h | ~180 |
| Heated at 380 °C for 25h | ~115 |
| Heated at 380 °C for 50h | ~34 |
This interactive data table, based on findings for the related compound NPB, illustrates the impact of thermal stress on OLED lifetime. acs.org The stability of this compound may exhibit similar sensitivities.
Furthermore, the interface between the HTL and the emissive layer (EML) is crucial for stability. A comparative study of different HTL materials in blue thermally activated delayed fluorescence (TADF) OLEDs showed that the stability of the NPB/EML interface was lower than that of interfaces using TCTA or mCP. mdpi.com This was attributed to the hole injection barrier at the interface, indicating that the energy level alignment of this compound with adjacent layers would be a critical factor in determining the operational stability of devices employing it.
OSCs:
The long-term performance of Organic Solar Cells (OSCs) is a major area of research, with recent breakthroughs demonstrating operational lifetimes of over 16 years for some device architectures. scienceblog.comtechnologynetworks.comabo.fi However, the stability of OSCs is a complex issue influenced by the active layer materials, interfacial layers, and encapsulation. researchgate.net
Open Circuit Memory and Long-Term Stability in Electrochromic Devices
There is a lack of specific research on the application of this compound in electrochromic devices. However, the broader class of benzidine (B372746) derivatives has been explored for their electroactive properties in applications such as aqueous organic redox flow batteries. acs.orgacs.org These studies focus on the multi-electron transfer capabilities of benzidine derivatives in aqueous media. acs.org
For electrochromic devices, key performance metrics include switching speed, optical contrast, and long-term stability, including open-circuit memory (the ability to retain a colored or bleached state without continuous power). The development of electrochromic devices with long life and energy-saving properties is an active area of research. researchgate.net While some all-solid-state bistable electrochromic devices have shown excellent open-circuit memory, retaining their colored state for over 7 days, these have been based on inorganic materials like amorphous tungsten oxide. The potential for this compound to function effectively and stably in an electrochromic device would depend on its electrochemical reversibility, the stability of its radical cations or dications, and its compatibility with the electrolyte and other device components. Further research is needed to explore the viability of this compound in electrochromic applications.
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Findings for Bis(4-(naphthalen-2-yl)phenyl)amine
This compound, identified by its CAS number 1446448-94-7, is an organic compound recognized for its applications as a functional material in the field of organic electronics. dakenchem.comchembk.comdakenam.com It is primarily categorized as an intermediate for Organic Light-Emitting Diodes (OLEDs). scribd.com The core structure, featuring a central nitrogen atom bonded to two 4-(naphthalen-2-yl)phenyl groups, places it within the broader class of arylamine-based materials.
The principal academic contribution surrounding this class of compounds is their use as hole-transporting materials (HTMs). Research on structurally analogous N,N-diaryl-naphthalen-2-amine derivatives confirms their design and investigation as HTMs for perovskite solar cells (PSCs). semanticscholar.org Hole transport is a critical function in many organic electronic devices, facilitating the movement of positive charge carriers between the active layer and the anode. While detailed performance metrics for this compound itself are not extensively published, its chemical structure strongly suggests its function is rooted in this hole-transporting capability. Related triphenylamine (B166846) derivatives incorporating naphthalene (B1677914) moieties, such as 4,4′,4″-Tris(4-naphthalen-1-yl-phenyl)amine, have demonstrated utility as both hole-transporting and deep-blue emitting materials in OLEDs, underscoring the potential of this chemical family. researchgate.net
Remaining Challenges and Knowledge Gaps in the Field
Despite its availability and classification as an OLED material, a significant knowledge gap exists in the academic literature regarding the specific optoelectronic properties and device performance of this compound. The majority of in-depth research has focused on its analogues and derivatives, leaving a lack of precise data on its charge mobility, energy levels, thermal stability, and film-forming characteristics.
The broader field of hole-transporting materials, to which this compound belongs, faces several persistent challenges. A primary goal is the development of dopant-free HTMs. researchgate.net While dopants are often used to enhance conductivity, they can also accelerate device degradation and increase manufacturing complexity and cost. researchgate.netmdpi.com Furthermore, many conventional HTMs, such as PEDOT:PSS, have inherent drawbacks like acidity and hygroscopicity, which can corrode electrodes and degrade the light-absorbing perovskite layer, thereby reducing the long-term stability of the device. mdpi.com Overcoming these issues requires the development of novel materials that are not only efficient but also intrinsically stable and compatible with other layers in the device stack.
Prospective Research Avenues for Advanced this compound Derivatives
The existing research on related compounds provides a clear roadmap for future investigations into this compound and its potential derivatives.
A highly promising research direction is the rational design and synthesis of novel derivatives. Studies on similar molecules have shown that performance can be tuned by modifying the molecular structure. For instance, altering the conjugated π-bridge in N,N-bis(4-methoxyphenyl)naphthalen-2-amine-based HTMs has been shown to improve stability and hole mobility. semanticscholar.org Similarly, research on bis(4-(methylthio)phenyl)amine-based materials demonstrated that modifying the central atom of the core structure could yield PSCs with efficiencies exceeding 20%. researchgate.netsciengine.com Future work could involve synthesizing derivatives of this compound with different linker units, substitutions on the naphthalene or phenyl rings, or alternative terminal groups to optimize energy levels, enhance solubility, and improve charge transport properties. rsc.org
There is a significant opportunity to explore the development of multifunctional materials based on the this compound scaffold. A related compound, 1-TNPA, successfully functions as a hole-transporter, a blue-light emitter in OLEDs, a donor material in organic solar cells, and an active material in organic thin-film transistors. researchgate.net This demonstrates that a single, well-designed material can fulfill multiple roles within a device or be adapted for different electronic applications. Future research could investigate whether derivatives of this compound can be engineered to possess both excellent charge transport and strong light-emitting properties, potentially simplifying OLED architecture by combining the hole-transport and emissive layers into one.
The development of new materials is intrinsically linked to their successful integration into advanced device architectures. Research should focus on incorporating this compound and its future derivatives into next-generation device structures, such as dopant-free, inverted (p-i-n) perovskite solar cells, which promise enhanced stability. researchgate.netmdpi.com Another advanced application lies in solution-processable organic field-effect transistors (OFETs), where liquid-crystalline naphthalene-based compounds have demonstrated high charge mobility. bohrium.com Exploring the liquid-crystalline potential of this compound derivatives could open new avenues for flexible and printable electronics.
A fundamental understanding of the charge and exciton (B1674681) dynamics within this compound is crucial for optimizing its performance. Theoretical investigations, using methods like density functional theory (DFT), can predict key parameters such as reorganization energy and electronic coupling (transfer integral), which govern charge mobility. researchgate.net Experimental techniques like femtosecond transient absorption spectroscopy can be used to probe ultrafast carrier dynamics, revealing the efficiency of processes like hole injection from the active layer to the HTL and identifying interfacial trap states. sciengine.com Studies on how the substitution pattern on the naphthalene bridge affects intramolecular electron transfer rates in related radical cations also provide a framework for understanding charge localization and transport in these systems. nih.gov Applying these theoretical and experimental approaches to this compound will provide invaluable insights for designing the next generation of high-performance organic electronic materials.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Bis(4-(naphthalen-2-yl)phenyl)amine with high purity?
- Methodological Answer : Synthesis requires optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) via factorial design experiments . Purification steps should integrate column chromatography (using silica gel) followed by recrystallization in polar aprotic solvents. Monitor purity via high-performance liquid chromatography (HPLC) coupled with mass spectrometry to detect residual byproducts like unreacted naphthyl precursors .
Q. How can spectroscopic techniques resolve structural ambiguities in this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm aromatic proton environments and carbon backbone connectivity. Cross-validate with Fourier-transform infrared spectroscopy (FTIR) to identify amine functional groups. For crystallographic confirmation, employ single-crystal X-ray diffraction (SCXRD), referencing databases like NIST Chemistry WebBook for benchmark spectral data .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods to minimize inhalation risks, and wear nitrile gloves and chemical-resistant lab coats. Waste management should follow protocols for aromatic amines, including neutralization before disposal and collaboration with certified hazardous waste agencies .
Advanced Research Questions
Q. How can computational modeling predict the electronic properties of this compound for optoelectronic applications?
- Methodological Answer : Perform density functional theory (DFT) calculations to simulate HOMO-LUMO gaps and charge-transfer efficiency. Software like Gaussian or ORCA can model π-conjugation effects between naphthalene and phenyl groups. Validate results against experimental UV-Vis absorption spectra and cyclic voltammetry data .
Q. What experimental strategies address contradictory data in the compound’s thermal stability profiles?
- Methodological Answer : Replicate thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres to isolate decomposition pathways. Use differential scanning calorimetry (DSC) to identify phase transitions. Statistical tools like Grubbs’ test can detect outliers, while multivariate regression identifies confounding variables (e.g., moisture content) .
Q. How can this compound be functionalized for use in coordination chemistry?
- Methodological Answer : Introduce donor groups (e.g., pyridine or carboxylate) via Suzuki-Miyaura coupling to enhance metal-binding affinity. Characterize ligand-metal complexes using X-ray photoelectron spectroscopy (XPS) and electron paramagnetic resonance (EPR) to confirm coordination geometry and oxidation states .
Q. What role does factorial design play in optimizing catalytic applications of this compound?
- Methodological Answer : Design a 2³ factorial experiment varying catalyst loading, reaction temperature, and substrate ratio. Analyze main effects and interactions using ANOVA to maximize yield in cross-coupling reactions. Response surface methodology (RSM) can further refine optimal conditions .
Q. How can researchers mitigate environmental risks when scaling up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
